2-Bromo-5-methyl-3-nitropyridine
Overview
Description
2-Bromo-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-3-nitropyridine typically involves the bromination of 5-methyl-3-nitropyridine. One common method includes the reaction of 5-methyl-3-nitropyridine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Reduction Products: The reduction of the nitro group yields 2-bromo-5-methyl-3-aminopyridine.
Scientific Research Applications
2-Bromo-5-methyl-3-nitropyridine is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-nitropyridine involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
- 2-Bromo-3-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 2-Bromo-5-iodo-3-nitropyridine
- 5-Bromo-2-methoxy-3-nitropyridine
Comparison: 2-Bromo-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of a methyl group at the fifth position can influence the steric and electronic environment of the molecule, affecting its reactivity in substitution and reduction reactions .
Biological Activity
2-Bromo-5-methyl-3-nitropyridine is a heterocyclic compound belonging to the nitropyridine family, known for its diverse biological activities and chemical reactivity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₅BrN₂O₂, with a molecular weight of 202.02 g/mol. The structure features a bromine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. This arrangement contributes to its unique reactivity profiles and biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Nitration of 2-Bromo-5-methylpyridine : This involves treating 2-bromo-5-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
- Bromination of 5-Methyl-3-nitropyridine : This method utilizes bromine or brominating agents to introduce the bromine atom into the aromatic system.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : It has been shown to reduce cell viability in various cancer cell lines by inducing cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress and subsequent cancer cell death.
The biological activity of this compound is believed to be mediated through several pathways:
- Covalent Bond Formation : The bromine and nitro groups can interact with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridines, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Study on Anticancer Properties
In another investigation reported in Cancer Letters, researchers explored the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis and reduced tumor growth in xenograft models .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | High | Moderate | Effective against both bacteria and cancer cells |
2-Iodo-5-methyl-3-nitropyridine | Moderate | High | Exhibits stronger anticancer properties |
3-Nitropyridine | Low | Low | Less reactive compared to brominated derivatives |
Properties
IUPAC Name |
2-bromo-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBTFGZRRYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494244 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-46-4 | |
Record name | 2-Bromo-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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